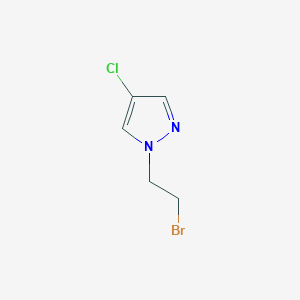

1-(2-Bromoethyl)-4-chloro-1H-pyrazole

Beschreibung

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. smolecule.comsigmaaldrich.com This distinction arises from its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs. smolecule.comsigmaaldrich.com The scaffold's utility is not limited to pharmaceuticals; it is also integral in the fields of agrochemistry, coordination chemistry, and materials science. sigmaaldrich.commdpi.com

The importance of the pyrazole nucleus is rooted in its chemical properties. It is an aromatic system, characterized by a planar conjugated ring with six delocalized π-electrons, which imparts stability. ambeed.com The two nitrogen atoms—one acting as a proton donor (pyrrole-like) and the other as a proton acceptor (pyridine-type)—allow for diverse intermolecular interactions, such as hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov

This structural versatility allows pyrazole derivatives to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. sigmaaldrich.comambeed.comnih.gov Notably, several blockbuster drugs incorporate the pyrazole core, such as the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and various protein kinase inhibitors used in cancer therapy like Crizotinib and Ruxolitinib. sigmaaldrich.comfluorochem.co.uksemanticscholar.org The proven success and synthetic accessibility of the pyrazole framework ensure its continued prominence in the quest for new therapeutic agents and functional materials. fluorochem.co.ukbiosynth.com

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Class |

| Celecoxib | Anti-inflammatory |

| Apixaban | Anticoagulant |

| Ruxolitinib | Anticancer (Kinase Inhibitor) |

| Crizotinib | Anticancer (Kinase Inhibitor) |

| Sildenafil | Erectile Dysfunction |

| Rimonabant | Anti-obesity (Withdrawn) |

Overview of Functionalized Pyrazoles as Versatile Synthetic Intermediates

The true power of the pyrazole scaffold in organic synthesis is unlocked through functionalization—the strategic placement of various chemical groups onto the pyrazole ring. These functionalized pyrazoles serve as highly versatile synthetic intermediates or building blocks for the construction of more complex molecules. nih.gov The introduction of functional groups like halogens, aldehydes, amines, or alkyl chains provides reactive handles for a plethora of chemical transformations. nih.govbeilstein-journals.org

The synthesis of these intermediates can be achieved through several established methods, most commonly via the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or through [3+2] cycloaddition reactions. nih.govmdpi.com Once formed, the pyrazole ring can be further modified. For instance, transition-metal-catalyzed cross-coupling reactions and C-H functionalization techniques have emerged as powerful strategies for creating diverse pyrazole derivatives that would be difficult to access otherwise. bldpharm.comresearchgate.net

The compound 1-(2-Bromoethyl)-4-chloro-1H-pyrazole is a prime example of such a functionalized intermediate. It possesses two distinct reactive sites: a chloro-substituent on the pyrazole ring and a bromoethyl group attached to a nitrogen atom. The chloro group can participate in cross-coupling reactions, while the bromoethyl chain is susceptible to nucleophilic substitution or elimination reactions. This dual functionality makes it a valuable precursor for creating a variety of more complex pyrazole-containing structures. A key application of 1-(2-haloethyl)pyrazoles is their use in the synthesis of 1-vinylpyrazoles through dehydrohalogenation, providing a gateway to polymers and other advanced materials.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1011801-59-4 |

| Molecular Formula | C₅H₆BrClN₂ |

| Molecular Weight | 209.47 g/mol |

| Form | Solid |

| SMILES String | Clc1cnn(CCBr)c1 |

| InChI Key | JWVGNGVIZSRTHN-UHFFFAOYSA-N |

The strategic design and synthesis of functionalized pyrazoles like this compound are therefore of paramount importance. They provide the chemical community with the necessary tools to build upon the privileged pyrazole scaffold, enabling the exploration of new chemical space and the development of next-generation pharmaceuticals, agrochemicals, and materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-4-chloropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVGNGVIZSRTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405680 | |

| Record name | 1-(2-BROMOETHYL)-4-CHLORO-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011801-59-4 | |

| Record name | 1-(2-BROMOETHYL)-4-CHLORO-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-4-chloro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromoethyl 4 Chloro 1h Pyrazole and Its Analogues

Strategies for the Construction of the 1H-Pyrazole Core

The formation of the pyrazole (B372694) ring is a foundational step in the synthesis of a vast array of pyrazole derivatives. Various synthetic strategies have been developed, with cyclocondensation reactions and metal-catalyzed approaches being particularly prominent.

Cyclocondensation Reactions from Hydrazines and 1,3-Dielectrophilic Equivalents

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov This versatile reaction allows for the formation of a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

For the synthesis of 4-halopyrazoles, this method can be adapted by using halogenated 1,3-dicarbonyl compounds as starting materials. Alternatively, the pyrazole ring can be formed first, followed by a halogenation step. One-pot procedures have also been developed where the cyclocondensation is immediately followed by halogenation. For instance, the reaction of 1,3-diketones with arylhydrazines in the presence of a brominating agent like N-bromosaccharin (NBSac) and a solid acid catalyst can directly yield 4-bromopyrazole derivatives under solvent-free conditions. researchgate.net

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Yield (%) | Reference |

| Acetylacetone | Phenylhydrazine | N-Bromosaccharin, H2SO4/SiO2 | 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | 98 | researchgate.net |

| Benzoylacetone | Phenylhydrazine | N-Bromosaccharin, H2SO4/SiO2 | 4-Bromo-5-methyl-1,3-diphenyl-1H-pyrazole | 90 | researchgate.net |

Metal-Catalyzed Pyrazole Ring Formation Approaches

Copper-catalyzed reactions have also been employed in pyrazole synthesis. For instance, a copper-catalyzed tandem addition-oxidative cyclization has been developed for the synthesis of 1,2,4-triazoles, and similar principles can be applied to pyrazole synthesis.

Regioselective Functionalization for 1-(2-Bromoethyl)-4-chloro-1H-pyrazole Synthesis

N-Alkylation with Bromoethyl Moieties at the Pyrazole Nitrogen (N1)

The N-alkylation of pyrazoles is a common transformation that is crucial for introducing a variety of functional groups onto the pyrazole ring. The regioselectivity of this reaction is a key consideration, as alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to isomeric products. For the synthesis of this compound, the desired isomer is the N1-alkylated product.

The N-alkylation of 4-chloropyrazole can be achieved using various alkylating agents and reaction conditions. For instance, the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst provides a method for the N-alkylation of pyrazoles. semanticscholar.orgbeilstein-journals.org This method has been successfully applied to the N-alkylation of 4-chloropyrazole with various alkyl groups. semanticscholar.orgbeilstein-journals.org The use of 1,2-dibromoethane (B42909) as the alkylating agent in the presence of a base is a common strategy for introducing a 2-bromoethyl group. The regioselectivity of this reaction can be influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the choice of base and solvent. nih.gov In some cases, enzymatic methods using engineered enzymes have been shown to achieve highly regioselective N-alkylation of pyrazoles with haloalkanes. google.com

| Pyrazole Substrate | Alkylating Agent | Catalyst/Base | Product | Reference |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid | 4-Chloro-1-phenethyl-1H-pyrazole | beilstein-journals.org |

| 3-Substituted Indazoles | Alkyl bromide | Sodium hydride | N-1 Alkylindazoles (>99% regioselectivity) | nih.gov |

Halogenation Strategies for Chloro-Substitution at the Pyrazole C4 Position

The introduction of a chlorine atom at the C4 position of the pyrazole ring is a key step in the synthesis of this compound. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution, making direct halogenation a feasible strategy.

Various chlorinating agents can be employed for this purpose. A common and effective method involves the use of hypochloric acid or its salts in the substantial absence of any carboxylic acid. rsc.org This process allows for the direct chlorination of pyrazoles at the 4-position. Another approach utilizes trichloroisocyanuric acid in a solvent-free mechanochemical process, which offers a rapid and environmentally friendly method for the synthesis of 4-chloropyrazole derivatives. beilstein-archives.org Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-chlorosuccinimide (NCS) at room temperature has also been demonstrated. nih.gov

| Pyrazole Substrate | Chlorinating Agent | Conditions | Product | Reference |

| Pyrazole | Hypochloric acid | -20°C to +70°C | 4-Chloropyrazole | rsc.org |

| Various Pyrazoles | Trichloroisocyanuric acid | Solvent-free mechanochemical | 4-Chloropyrazole derivatives | beilstein-archives.org |

| 3-Aryl-1H-pyrazol-5-amines | N-Chlorosuccinimide | Room temperature | 4-Chloro-3-aryl-1H-pyrazol-5-amines | nih.gov |

Multi-component Reactions in Pyrazole Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. dundee.ac.uknih.govrsc.orgrsc.org This strategy is advantageous in terms of atom economy, reduced reaction times, and simplified purification procedures.

An electrocatalytic three-component synthesis of 4-halopyrazoles has been developed using hydrazines, acetylacetones, and sodium halides. In this method, the sodium halide serves as both the halogen source and the supporting electrolyte, avoiding the need for chemical oxidants. Four-component reactions have also been utilized for the synthesis of pyrazole-containing fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles. dundee.ac.uknih.gov These reactions often involve an aldehyde, a pyrazolone (B3327878) derivative, a nitrile, and a catalyst. While not directly yielding this compound, these MCRs demonstrate the power of this approach for the rapid construction of diverse pyrazole scaffolds, which could potentially be adapted for the synthesis of the target compound.

Advanced Chemical Transformations and Reactivity Profiling of 1 2 Bromoethyl 4 Chloro 1h Pyrazole

Reactivity of the Pyrazole (B372694) Core: Directed C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for elaborating core heterocyclic structures, bypassing the need for pre-functionalized starting materials. researchgate.netrsc.org For the 1-(2-bromoethyl)-4-chloro-1H-pyrazole system, the electronic nature of the pyrazole ring, influenced by its substituents, dictates the regiochemical outcome of these transformations.

The pyrazole ring possesses C-H bonds that can be selectively activated by transition metals, most notably palladium. elsevierpure.comdntb.gov.ua The position of this activation is not random but is governed by the inherent electronic properties of the ring. The C-5 proton of the pyrazole nucleus is generally the most acidic due to its proximity to the sp2-hybridized nitrogen atom (N-1). researchgate.net This inherent acidity makes the C-5 position a prime target for deprotonation and subsequent functionalization in metal-catalyzed reactions.

Furthermore, the presence of an electron-withdrawing group, such as the chloro substituent at the C-4 position of this compound, enhances the acidity of the adjacent C-5 proton. researchgate.net This electronic effect further activates the C-5 position towards C-H functionalization. Palladium-catalyzed C-H allylation and benzylation reactions, for instance, have been successfully performed on pyrazoles bearing electron-withdrawing groups at the C-4 position. researchgate.net These reactions provide a direct route to complex pyrazole compounds, expanding the scope beyond traditional arylation reactions. researchgate.net The Lewis basic N-2 nitrogen can also act as a directing group, guiding the metal catalyst to the nearby C-3 or C-5 positions, although the electronic activation at C-5 is often the dominant factor in substrates like the one . researchgate.net

Regioselectivity is a critical aspect of C-H functionalization, and in the pyrazole system, a delicate balance of electronic and steric factors is at play. nih.govacs.org The intrinsic reactivity of the pyrazole ring positions is as follows:

C-4 Position : This position is the most nucleophilic and is thus susceptible to electrophilic aromatic substitution. researchgate.net

C-5 Position : This position bears the most acidic C-H bond, making it favorable for deprotonation-based functionalization pathways like directed C-H arylation. researchgate.netnih.gov

C-3 Position : This position is generally the least reactive towards C-H activation. nih.gov

For this compound, the C-4 position is already substituted with a chlorine atom. Therefore, directed C-H functionalization would be expected to occur preferentially at the C-5 position. Research on related 5-chloropyrazoles has shown that the chloro group can serve as a temporary protecting group, allowing for palladium-catalyzed direct arylation to occur with complete regioselectivity at the C-4 position. nih.govacs.org In the case of this compound, the pre-existing C-4 chloro substituent effectively blocks this site, leaving C-5 as the primary location for C-H activation. This provides a reliable strategy for the regioselective synthesis of 5-substituted-4-chloro-1-(2-bromoethyl)pyrazoles.

| Position | Inherent Electronic Nature | Influence of Substituents | Favored Reaction Type |

|---|---|---|---|

| C-3 | Relatively unreactive | Steric hindrance from N-2 substituent can play a role. | Generally disfavored |

| C-4 | Most nucleophilic | Blocked by chloro group in the title compound. | Electrophilic Substitution (in unsubstituted pyrazoles) |

| C-5 | Most acidic C-H bond | Acidity enhanced by C-4 electron-withdrawing group (Cl). researchgate.net | Transition Metal-Catalyzed C-H Activation researchgate.net |

Transformations Involving the Halogen Substituents

The presence of two distinct halogen atoms—a bromine on the ethyl side chain (aliphatic C-Br) and a chlorine on the pyrazole ring (aromatic C-Cl)—offers opportunities for selective and sequential functionalization via cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The differential reactivity of the C(sp³)-Br bond and the C(sp²)-Cl bond in this compound is key to achieving selective transformations. Generally, in palladium-catalyzed couplings, the reactivity of halides follows the order I > Br > Cl. wikipedia.org This suggests that the alkyl C-Br bond might be more reactive than the aryl C-Cl bond under certain conditions, although the specific reaction type and catalytic system are crucial.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a versatile method for creating C-C bonds. acs.org Studies on halogenated aminopyrazoles have shown that both chloro and bromo derivatives are excellent substrates for this reaction, often proving superior to iodopyrazoles due to a lower tendency for dehalogenation side reactions. researchgate.netacs.orgnih.gov

In the context of this compound, selective coupling is possible. The C-Cl bond on the electron-deficient pyrazole ring is activated towards oxidative addition to the palladium catalyst. However, the alkyl C-Br bond is also reactive. The choice of catalyst, ligand, and reaction conditions can be tuned to favor coupling at one site over the other. For instance, sterically hindered ligands can influence selectivity. nsf.gov It is plausible to achieve selective Suzuki-Miyaura coupling at the C-4 position, replacing the chlorine atom with an aryl, heteroaryl, or styryl group, while leaving the bromoethyl side chain intact for subsequent transformations. acs.orgresearchgate.net

| Halogenated Pyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo aminopyrazoles | Styryl boronic acids | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | High yield of coupled product | researchgate.net |

| Chloro/Bromo/Iodo aminopyrazoles | Aryl boronic acids | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | Br and Cl derivatives superior to I derivatives | acs.orgnih.gov |

| Unprotected Indazole Halides | Aryl boronic acids | P1 or P2 Precatalyst | K₃PO₄ | Dioxane/H₂O | Good to excellent yields under mild conditions | nih.gov |

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com This reaction is instrumental in synthesizing alkynyl-substituted heterocycles. The reactivity of the halide substrate is paramount, with the established order being I > OTf > Br >> Cl. wikipedia.org

This reactivity trend is highly relevant for this compound. The significant difference in reactivity between bromide and chloride suggests that Sonogashira coupling would occur selectively at a C-Br bond over a C-Cl bond. However, the substrate features an alkyl bromide and an aryl chloride. While aryl bromides are more reactive than aryl chlorides, the reactivity of an alkyl bromide in this specific palladium-catalyzed cycle must be considered.

Research on dihalogenated pyrazoles provides a clear precedent. For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles undergo selective Sonogashira coupling with phenylacetylene (B144264) at the C-4 iodo position, leaving the C-5 chloro group untouched. researchgate.nettandfonline.com This demonstrates the feasibility of selective coupling based on halide reactivity. Applying this principle to this compound, it is conceivable that conditions could be found to selectively couple an alkyne at the C-4 position (replacing Cl) or, more likely, to first convert the C-Br bond of the ethyl group into a more reactive species or utilize it in a different transformation, given the generally lower reactivity of aryl chlorides in Sonogashira reactions. wikipedia.org

Cross-Coupling Reactions of the C-Br (bromoethyl) and C-Cl (pyrazole ring) Moieties

Regioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

The chloro-substituent at the C4 position of the pyrazole ring provides a handle for palladium-catalyzed cross-coupling reactions, facilitating the regioselective formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of functionalized pyrazole derivatives.

Carbon-Carbon Bond Formation:

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds. In the context of 4-chloropyrazoles, this reaction allows for the introduction of various aryl and heteroaryl substituents. While specific studies on this compound are not extensively detailed in the literature, the reactivity of the 4-chloropyrazole core is well-established. For instance, the coupling of 4-bromopyrazoles with arylboronic acids proceeds in good to very good yields using a palladium catalyst such as Pd(PPh₃)₄. nih.gov This suggests that this compound would be a viable substrate for similar transformations, though the chloro-substituent generally exhibits lower reactivity than a bromo-substituent, potentially requiring more forcing conditions or specialized catalyst systems.

The Sonogashira coupling enables the introduction of alkynyl groups, leading to the formation of C(sp²)-C(sp) bonds. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org The application of this methodology to this compound would yield 4-alkynyl-1-(2-bromoethyl)-1H-pyrazoles, which are versatile intermediates for further synthetic elaborations.

Carbon-Heteroatom Bond Formation:

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. This palladium-catalyzed reaction couples aryl halides with amines. Studies on 4-halo-1H-1-tritylpyrazoles have shown that Pd(dba)₂-catalyzed reactions are suitable for coupling with aromatic or bulky amines that lack β-hydrogen atoms. researchgate.netnih.gov This indicates that this compound could similarly undergo amination at the C4 position, providing access to a range of 4-aminopyrazole derivatives.

Below is an interactive table summarizing representative cross-coupling reactions applicable to the 4-chloropyrazole scaffold.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-1-(2-bromoethyl)-1H-pyrazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-1-(2-bromoethyl)-1H-pyrazole |

| Buchwald-Hartwig | Amine | Pd(dba)₂, Ligand, Base | 4-Amino-1-(2-bromoethyl)-1H-pyrazole |

Nucleophilic Substitution Reactions of the Bromoethyl Group

The bromoethyl side chain of this compound is susceptible to nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles, offering a straightforward route to introduce diverse functional groups at the terminus of the ethyl chain.

These reactions typically follow an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to inversion of configuration if the carbon were chiral. Common nucleophiles employed in such reactions include amines, alkoxides, and thiolates, leading to the formation of new C-N, C-O, and C-S bonds, respectively.

The table below illustrates potential nucleophilic substitution reactions involving the bromoethyl group.

| Nucleophile | Reagent Example | Product Structure |

| Amine (N-nucleophile) | Piperidine | 4-chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole |

| Alkoxide (O-nucleophile) | Sodium methoxide | 4-chloro-1-(2-methoxyethyl)-1H-pyrazole |

| Thiolate (S-nucleophile) | Sodium thiophenoxide | 4-chloro-1-(2-(phenylthio)ethyl)-1H-pyrazole |

Elimination Reactions for Olefin Formation (e.g., vinylpyrazoles)

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction to form 4-chloro-1-vinyl-1H-pyrazole. This transformation proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the pyrazole ring, and the bromide ion is expelled simultaneously, resulting in the formation of a double bond.

Commonly used bases for this dehydrobromination include potassium tert-butoxide (t-BuOK) and sodium hydride (NaH). The resulting vinylpyrazoles are valuable monomers for polymerization and are useful intermediates in various organic transformations, including cycloaddition reactions.

A representative elimination reaction is detailed in the table below.

| Reagent | Base | Product |

| This compound | Potassium tert-butoxide | 4-chloro-1-vinyl-1H-pyrazole |

Reductive Dehalogenation Strategies

The selective removal of the halogen atoms from this compound can be achieved through reductive dehalogenation. This process can potentially target either the C-Cl bond on the pyrazole ring or the C-Br bond on the ethyl side chain, depending on the reaction conditions and the reducing agent employed.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. Using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas can lead to the cleavage of the C-Cl bond, yielding 1-(2-bromoethyl)-1H-pyrazole. The C-Br bond is generally more labile and may also be reduced under these conditions.

Alternatively, metal hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can also be employed. These reagents are typically used for the reduction of carbonyl compounds but can also reduce alkyl halides. The reactivity of these hydrides can be modulated to achieve selective reduction.

The following table outlines possible reductive dehalogenation strategies.

| Reaction | Reducing Agent/Catalyst | Potential Product(s) |

| Reductive dechlorination | H₂, Pd/C | 1-(2-Bromoethyl)-1H-pyrazole |

| Reductive debromination | LiAlH₄ | 4-chloro-1-ethyl-1H-pyrazole |

| Complete dehalogenation | H₂, Pd/C (harsher conditions) | 1-Ethyl-1H-pyrazole |

Spectroscopic Characterization and Theoretical Investigations of 1 2 Bromoethyl 4 Chloro 1h Pyrazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of chemical compounds. A multi-technique approach provides complementary information, leading to a comprehensive understanding of a molecule's constitution, connectivity, and conformation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR: This technique would be used to identify the number of unique proton environments in 1-(2-Bromoethyl)-4-chloro-1H-pyrazole. The spectrum would be expected to show distinct signals for the two protons on the pyrazole (B372694) ring and the two methylene (B1212753) groups of the bromoethyl substituent. Chemical shifts would indicate the electronic environment of these protons, while spin-spin coupling patterns would reveal their connectivity. For instance, the methylene groups (-CH₂CH₂Br) would likely appear as two triplets.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. For the target molecule, five distinct signals would be anticipated: two for the pyrazole ring carbons, one for the carbon attached to the chlorine atom, and two for the carbons of the ethyl chain. The chemical shifts would provide insight into the hybridization and electronic nature of each carbon atom.

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic structure of the pyrazole ring by directly probing the nitrogen nuclei. The chemical shifts of the two nitrogen atoms would differ based on their position within the heterocyclic ring and their bonding to the ethyl substituent.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 (pyrazole) | ~7.5 | - |

| H-5 (pyrazole) | ~7.8 | - |

| N-CH₂ | ~4.5 (t) | ~50.0 |

| CH₂-Br | ~3.8 (t) | ~30.0 |

| C-3 (pyrazole) | - | ~135.0 |

| C-4 (pyrazole) | - | ~110.0 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. Key expected bands would include C-H stretching of the pyrazole ring and the ethyl group, C=C and C=N stretching within the aromatic ring, and C-Cl and C-Br stretching vibrations at lower frequencies.

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often yield strong Raman signals. For this molecule, the pyrazole ring vibrations would be expected to be prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The presence of both chlorine and bromine, each with two major isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), would result in a distinctive isotopic pattern for the molecular ion and any halogen-containing fragments. docbrown.infolibretexts.org The molecular ion peak cluster would confirm the elemental composition, C₅H₆BrClN₂, corresponding to a molecular weight of approximately 209.47 g/mol . sigmaaldrich.com Fragmentation would likely involve the loss of the bromoethyl side chain or cleavage of the C-Br bond.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent compound, 4-chloro-1H-pyrazole, has been determined, nih.gov no such data is publicly available for this compound. Such a study would reveal the conformation of the bromoethyl group relative to the pyrazole ring and how the molecules pack in the crystal lattice.

Quantum Chemical and Computational Approaches

Theoretical calculations are frequently used to complement experimental data, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the lowest energy conformation, including bond lengths and angles.

Predict spectroscopic properties: Calculate theoretical vibrational frequencies and NMR chemical shifts to aid in the interpretation of experimental spectra.

Analyze electronic structure: Visualize molecular orbitals (such as the HOMO and LUMO) and map the electrostatic potential to understand the molecule's reactivity.

While DFT studies have been performed on the simpler 4-chloro-1H-pyrazole molecule, researchgate.netufrj.br specific computational investigations on the title compound have not been identified in the reviewed literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

A typical analysis for this compound would involve calculating the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. The spatial distribution of the HOMO and LUMO electron densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the analysis would pinpoint whether the pyrazole ring, the chloro substituent, or the bromoethyl chain is more susceptible to reaction.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For this compound, NBO analysis would identify the key intramolecular interactions that contribute to its stability. This would include delocalization of electron density from lone pairs on the nitrogen, chlorine, and bromine atoms into antibonding orbitals of adjacent bonds. These findings help in understanding the electronic delocalization and the nature of the chemical bonds within the molecule.

Table 2: Hypothetical NBO Analysis - Second Order Perturbation Theory for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

An MEP map of this compound would visually identify the most electronegative and electropositive parts of the molecule. It is anticipated that the regions around the nitrogen atoms of the pyrazole ring and the chlorine atom would exhibit negative potential, while the hydrogen atoms and the ethyl chain might show positive potential.

Correlation of Theoretical and Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This involves calculating theoretical vibrational (FT-IR and Raman) and NMR spectra and comparing them with experimentally recorded spectra. A good correlation between the theoretical and experimental data confirms the accuracy of the computational method and the optimized molecular structure.

For this compound, this would involve assigning the vibrational modes observed in the experimental IR and Raman spectra based on the calculated frequencies. Similarly, theoretical ¹H and ¹³C NMR chemical shifts would be compared with experimental values to confirm the structural assignment. Discrepancies can often be explained by intermolecular interactions in the solid state or solvent effects in solution, which are not always fully accounted for in gas-phase theoretical calculations.

Table 3: Hypothetical Comparison of Selected Theoretical and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch | Data not available | Data not available |

| C=N stretch | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available |

Applications of 1 2 Bromoethyl 4 Chloro 1h Pyrazole and Its Derivatives in Advanced Chemical Synthesis

Role as Key Intermediates in Complex Organic Synthesis

The inherent reactivity of 1-(2-bromoethyl)-4-chloro-1H-pyrazole makes it an invaluable intermediate for the synthesis of more complex molecular architectures. Both the bromoethyl side chain and the chloro-substituted pyrazole (B372694) ring offer sites for further chemical transformations, enabling the generation of a wide range of functionalized derivatives.

Synthesis of Functionalized Pyrazole Derivatives with Tunable Properties

A primary application of this compound is in the synthesis of functionalized pyrazole derivatives. The bromoethyl group is particularly susceptible to nucleophilic substitution and elimination reactions, providing a straightforward pathway to introduce new functional groups.

One notable transformation is the dehydrohalogenation of 1-(2-haloethyl)pyrazoles to furnish vinylpyrazoles. This reaction is typically carried out in the presence of a base, such as potassium hydroxide. The resulting vinyl group is a versatile functional handle that can participate in various subsequent reactions, including polymerizations and cycloadditions.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Potassium Hydroxide (KOH) | 4-chloro-1-vinyl-1H-pyrazole | Dehydrohalogenation |

The chloro substituent on the pyrazole ring can also be a site for modification, often through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or other organic moieties at the 4-position of the pyrazole core, leading to derivatives with tailored electronic and steric properties.

Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines)

The 1-(2-bromoethyl) group is a key structural motif for the construction of fused heterocyclic systems through intramolecular cyclization strategies. By introducing a nucleophilic center at the C5 position of the pyrazole ring, a subsequent ring-closing reaction can lead to the formation of bicyclic structures of significant medicinal and material science interest.

Pyrazolo[1,5-a]pyrimidines: While direct synthesis from this compound is not extensively documented, a plausible synthetic pathway involves the initial conversion of the bromoethyl group to an aminoethyl group via nucleophilic substitution with an amine source. Subsequent reaction with a suitable three-carbon electrophile, such as a β-diketone or its equivalent, would lead to the formation of the pyrimidine (B1678525) ring, yielding a pyrazolo[1,5-a]pyrimidine (B1248293) core.

Pyrazolo[3,4-b]pyridines: Similarly, the synthesis of pyrazolo[3,4-b]pyridines can be envisioned. This would typically involve the introduction of a two-carbon unit with appropriate functional groups that can react with the N-ethyl side chain and the pyrazole ring to form the fused pyridine (B92270) ring. The Gould-Jacobs reaction, which is often used for the synthesis of quinolines, can be adapted to produce 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines from 3-aminopyrazole (B16455) derivatives. dntb.gov.ua

Building Blocks for Polyfunctionalized Organic Molecules

The dual reactivity of this compound allows for its use as a versatile building block in the synthesis of polyfunctionalized organic molecules. The bromoethyl and chloro-pyrazole moieties can be functionalized in a stepwise and controlled manner, enabling the introduction of multiple, distinct functional groups onto the pyrazole scaffold.

For instance, the bromine atom can be displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse side chains. Subsequently, the chlorine atom on the pyrazole ring can be subjected to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl substituents. This orthogonal reactivity is highly valuable for creating molecular libraries of complex structures for various applications, including drug discovery and materials science.

Ligand Design and Catalytic Applications

The pyrazole nucleus is a well-established coordinating motif in inorganic and organometallic chemistry. Derivatives of this compound are attractive precursors for the synthesis of novel ligands for metal coordination complexes, which can then be explored for their catalytic activities.

Development of Pyrazole-Based Ligands for Metal Coordination Complexes

The reactive bromoethyl group of this compound provides a convenient handle for the introduction of additional donor atoms, leading to the formation of multidentate ligands. Reaction with primary or secondary amines, phosphines, or thiols can lead to the synthesis of bidentate [N,N], [N,P], or [N,S] ligands, respectively. These chelating ligands can then be used to form stable complexes with a variety of transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrazole ring, including the chloro group at the 4-position.

| Starting Material | Reactant | Ligand Type | Potential Coordinating Atoms |

|---|---|---|---|

| This compound | Secondary Amine (e.g., Piperidine) | Bidentate [N,N] | Pyrazole N2, Amine N |

| This compound | Secondary Phosphine (e.g., Diphenylphosphine) | Bidentate [N,P] | Pyrazole N2, Phosphine P |

| This compound | Thiol (e.g., Thiophenol) | Bidentate [N,S] | Pyrazole N2, Thiol S |

Exploration in Homogeneous and Heterogeneous Catalysis (e.g., oxidation reactions, cross-coupling catalysis)

Metal complexes bearing pyrazole-based ligands have shown significant promise in various catalytic transformations. The development of new ligands derived from this compound opens up possibilities for creating novel catalysts with enhanced activity and selectivity.

Oxidation Reactions: Copper complexes with pyrazole-containing ligands have been investigated as catalysts for a range of oxidation reactions. dntb.gov.ua These complexes can mimic the active sites of certain metalloenzymes and are effective in the oxidation of alcohols and catechols. The electronic and steric environment around the copper center, which can be modulated by the pyrazole ligand, plays a crucial role in determining the catalytic efficiency.

Cross-Coupling Catalysis: Palladium complexes with pyrazole-based ligands have been employed as catalysts in various cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are essential for the formation of carbon-carbon and carbon-heteroatom bonds. The design of the pyrazole ligand can influence the stability and reactivity of the palladium catalyst, thereby affecting the outcome of the cross-coupling reaction.

| Catalyst Type | Reaction | Potential Application |

|---|---|---|

| Copper-Pyrazole Complexes | Alcohol Oxidation | Synthesis of Aldehydes and Ketones |

| Copper-Pyrazole Complexes | Catechol Oxidation | Biomimetic Catalysis |

| Palladium-Pyrazole Complexes | Suzuki Coupling | Synthesis of Biaryls |

| Palladium-Pyrazole Complexes | Heck Coupling | Synthesis of Substituted Alkenes |

Precursors for Specialty Chemicals and Agrochemicals

The utility of this compound as a precursor is primarily demonstrated in its ability to undergo various chemical reactions to yield more complex pyrazole derivatives. These derivatives are often key intermediates in the synthesis of active ingredients for crop protection products.

One of the fundamental reactions of this compound is its conversion to other pyrazole-containing building blocks. For instance, the bromoethyl group can be readily transformed into other functional groups, which can then be used in subsequent synthetic steps. A key transformation is the dehydrohalogenation of 1-(2-haloethyl)pyrazoles to furnish 1-vinylpyrazoles. This reaction provides a valuable monomer for polymerization and a versatile intermediate for further chemical elaboration.

While direct and detailed public research on the applications of this compound is not extensively documented in readily available literature, its structural motifs are present in patented agrochemical compounds. The general synthetic strategies for pyrazole-based agrochemicals often involve the N-alkylation of a pyrazole core, a reaction for which this compound is an ideal candidate. This process allows for the introduction of the substituted pyrazole moiety into a larger molecular framework, which is often essential for achieving the desired biological activity.

The development of novel fungicides and herbicides is a significant area of application for pyrazole derivatives. For example, pyrazole-containing compounds are known to act as mitochondrial respiration inhibitors, a mechanism of action for several successful commercial fungicides. The synthesis of such complex molecules often relies on the availability of versatile pyrazole intermediates like this compound.

Below is a table summarizing the potential synthetic utility of this compound and its derivatives in the synthesis of agrochemicals.

| Precursor | Reaction Type | Resulting Intermediate/Product Class | Potential Agrochemical Application |

|---|---|---|---|

| This compound | Nucleophilic Substitution | N-substituted pyrazoles with diverse functional groups (e.g., ethers, amines, thioethers) | Fungicides, Herbicides, Insecticides |

| This compound | Dehydrohalogenation | 1-Vinyl-4-chloro-1H-pyrazole | Monomers for specialty polymers, versatile synthetic intermediate |

| Derivatives of this compound | Cyclization Reactions | Fused heterocyclic systems containing a pyrazole ring | Novel scaffolds for next-generation pesticides |

The research in this field is often proprietary and found within the patent literature, which describes broad classes of compounds rather than focusing on a single precursor. However, the recurring presence of the 4-chloropyrazole moiety in patented fungicidal and herbicidal compositions underscores the importance of intermediates like this compound in the discovery and development of new agrochemicals.

Q & A

Basic Research Question

- NMR : ¹H NMR reveals pyrazole proton splitting (e.g., H-3 and H-5 as doublets at δ 7.2–7.5 ppm). ¹³C NMR identifies C-Br (δ ~30 ppm) and C-Cl (δ ~105 ppm) environments .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 225 (C₅H₆BrClN₂⁺) .

- X-ray Diffraction : SHELXL refines crystal packing; halogen interactions (C–Br···π) stabilize the lattice .

How can researchers resolve discrepancies in thermal stability data during thermogravimetric analysis (TGA)?

Advanced Research Question

Conflicting TGA results (e.g., decomposition onset at 150°C vs. 180°C) may arise from:

- Sample Purity : Trace solvents (e.g., DMF) lower apparent stability. Pre-dry samples under vacuum .

- Heating Rate : Slow rates (2°C/min) improve resolution of degradation steps.

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter decomposition pathways. Pair with differential scanning calorimetry (DSC) to distinguish melting from exothermic degradation .

What safety protocols are essential for handling halogenated pyrazoles like this compound?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of C–Br bonds .

- Spill Management : Neutralize with activated charcoal, collect in sealed containers, and dispose via halogenated waste protocols .

What strategies mitigate competing side reactions during functionalization of the pyrazole ring?

Advanced Research Question

- Protecting Groups : Temporarily block N-1 with SEM (trimethylsilylethoxymethyl) to direct electrophiles to C-3/C-5 .

- Catalytic Systems : Use CuI/1,10-phenanthroline for Ullmann coupling to avoid N-dehalogenation .

- Kinetic Monitoring : In situ IR tracks intermediates; abrupt absorbance shifts signal side reactions (e.g., ring-opening) .

How does the steric and electronic profile of this compound impact its utility in medicinal chemistry?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.